molecular formula C8H16ClNO2 B13910709 methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13910709
M. Wt: 193.67 g/mol
InChI Key: UULFFIJPLBXISM-UOERWJHTSA-N
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Description

Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique stereochemistry and potential utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of specific enantiomers and precise reaction conditions. One common method involves the transesterification reaction in an anhydrous medium, utilizing an enzyme that selectively affects the desired enantiomer . This process ensures the production of the compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often employs bioreactors and enzymatic hydrolysis. For instance, an emulsion bioreactor containing lipase from Serratia marcescens has been used to produce similar compounds with high chemical and optical purity . The reaction conditions, such as stirring speed and phase separation techniques, are optimized to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include halogens for addition reactions, as well as alcohols for reduction processes . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, the addition of halogens to alkenes results in vicinal dihalides, while reduction with alcohols produces corresponding alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride include other enantiomeric esters and derivatives used in pharmaceutical synthesis. Examples include methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate and other chiral esters .

Uniqueness: What sets this compound apart is its specific stereochemistry and the high enantiomeric purity achievable through its synthesis. This uniqueness makes it particularly valuable in applications requiring precise molecular configurations .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1

InChI Key

UULFFIJPLBXISM-UOERWJHTSA-N

Isomeric SMILES

CC[C@H]1CCN[C@H]1C(=O)OC.Cl

Canonical SMILES

CCC1CCNC1C(=O)OC.Cl

Origin of Product

United States

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